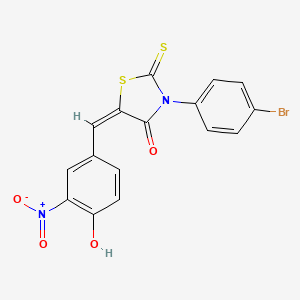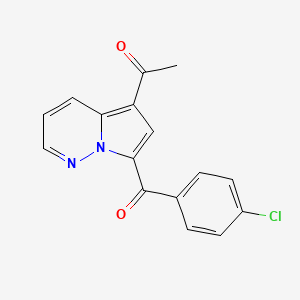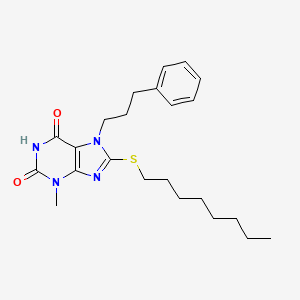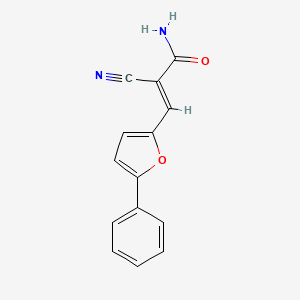
4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,4,4-Trifluoro-2-((4-méthoxy-phényl)-hydrazono)-1-phényl-butane-1,3-dione est un composé organique synthétique caractérisé par la présence de groupes trifluorométhyle, méthoxyphényle et phényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4,4,4-Trifluoro-2-((4-méthoxy-phényl)-hydrazono)-1-phényl-butane-1,3-dione implique généralement la réaction de la 4-méthoxyphénylhydrazine avec la 4,4,4-trifluoro-1-phényl-1,3-butanedione dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, avec l'ajout d'un catalyseur pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir que le composé répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 4,4,4-Trifluoro-2-((4-méthoxy-phényl)-hydrazono)-1-phényl-butane-1,3-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazono en une amine.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et à des pH contrôlés pour assurer la sélectivité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent entraîner une variété de dérivés avec différents groupes fonctionnels .
Applications De Recherche Scientifique
La 4,4,4-Trifluoro-2-((4-méthoxy-phényl)-hydrazono)-1-phényl-butane-1,3-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans le développement de matériaux avancés aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de la 4,4,4-Trifluoro-2-((4-méthoxy-phényl)-hydrazono)-1-phényl-butane-1,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant d'interagir plus efficacement avec les membranes lipidiques et les protéines. Le groupe hydrazono peut former des liaisons hydrogène avec les molécules cibles, influençant leur activité et leur fonction.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydrazono group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4,4,4-Trifluoro-2-(4-méthoxyphényl)-3-oxobutanenitrile
- Éthyl 4,4,4-trifluoro-2-butynoate
- Diéthyl [4-phényl-3-(trifluorométhyl)thiophène-2-yl]phosphonate
Unicité
La 4,4,4-Trifluoro-2-((4-méthoxy-phényl)-hydrazono)-1-phényl-butane-1,3-dione est unique en raison de sa combinaison de groupes trifluorométhyle, méthoxyphényle et phényle, qui confèrent des propriétés chimiques et physiques distinctes. Cette unicité la rend précieuse pour des applications spécifiques où ces propriétés sont avantageuses .
Propriétés
Formule moléculaire |
C17H13F3N2O3 |
|---|---|
Poids moléculaire |
350.29 g/mol |
Nom IUPAC |
(Z)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H13F3N2O3/c1-25-13-9-7-12(8-10-13)21-22-14(16(24)17(18,19)20)15(23)11-5-3-2-4-6-11/h2-10,23H,1H3/b15-14-,22-21? |
Clé InChI |
CJPIRAYKSIRTKE-BLGAYRSQSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)

![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
